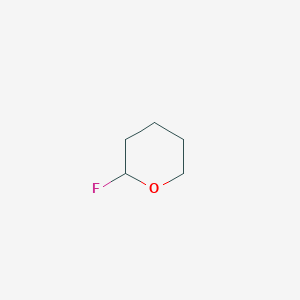

2-Fluorooxane

Description

Structure

3D Structure

Properties

CAS No. |

49624-41-1 |

|---|---|

Molecular Formula |

C5H9FO |

Molecular Weight |

104.12 g/mol |

IUPAC Name |

2-fluorooxane |

InChI |

InChI=1S/C5H9FO/c6-5-3-1-2-4-7-5/h5H,1-4H2 |

InChI Key |

QXLXYKPBYYDCOG-UHFFFAOYSA-N |

SMILES |

C1CCOC(C1)F |

Canonical SMILES |

C1CCOC(C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluorooxane and Analogues

Indirect Fluorination Strategies from Precursors

Nucleophilic Fluorination Reagents and Their Efficacy

Substitution of Activated Leaving Groups

A cornerstone of synthetic organic chemistry involves the transformation of readily available functional groups into more reactive ones, facilitating subsequent transformations. For the introduction of fluorine into cyclic ether frameworks, the conversion of hydroxyl groups into good leaving groups, such as sulfonate esters, followed by nucleophilic displacement with fluoride (B91410), is a widely employed strategy.

Conversion of Sulfonate Esters to Fluoro-Oxanes

Sulfonate esters, including tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent leaving groups because the resulting sulfonate anion is resonance-stabilized and weakly basic. This property allows for their facile displacement by nucleophiles. In the context of fluoro-oxane synthesis, alcohols are first converted into their corresponding sulfonate esters, typically by reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. youtube.com, eurjchem.com

Once the sulfonate ester is formed, it can undergo nucleophilic substitution with a fluoride source. Common fluoride sources include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), or quaternary ammonium (B1175870) fluorides like tetrabutylammonium (B224687) fluoride (TBAF). alfa-chemistry.com, ucla.edu, researchgate.net, tcichemicals.com Reagents like diethylaminosulfur trifluoride (DAST) can also directly convert hydroxyl groups to fluorides, often with high stereoselectivity. acs.org, nih.gov For instance, the conversion of a hydroxyl group in a cyclic alcohol precursor to a tosylate, followed by reaction with a fluoride salt, can yield the corresponding fluorinated cyclic ether. rsc.org illustrates the utility of 2-[18F]fluoroethyl tosylate ([18F]FETs) in fluoroethylation reactions, highlighting the reactivity of tosylate leaving groups.

Table 1: Representative Conversions of Sulfonate Esters to Fluorinated Compounds

| Substrate (Alcohol Precursor) | Sulfonate Ester Type | Fluoride Source | Solvent | Conditions | Yield (%) | Stereochemistry | Citation(s) |

| Alcohol | Tosylate (TsO-) | KF, CsF, TBAF | Various | Varies | Varies | Inversion | alfa-chemistry.com, ucla.edu, researchgate.net |

| Alcohol | Mesylate (MsO-) | KF, CsF, TBAF | Various | Varies | Varies | Inversion | alfa-chemistry.com, ucla.edu, researchgate.net |

| Alcohol | Tosylate | DAST | MeCN | 0 °C to rt | 54% | Stereospecific | nih.gov |

| Phenol | Tosylate | [18F]FETs | DMF | Reflux | 76-79% | N/A | rsc.org |

Note: While direct examples of 2-fluorotetrahydropyran synthesis via this specific route are not extensively detailed in the provided snippets, the general principle of SN2 displacement of sulfonate esters by fluoride sources is well-established and applicable to cyclic systems.

Mechanistic Pathways (e.g., SN2) and Inversion of Configuration

The predominant mechanism governing the displacement of sulfonate esters by fluoride nucleophiles is the SN2 (bimolecular nucleophilic substitution) reaction. organic-chemistry.org, alfa-chemistry.com, ucla.edu This mechanism involves a concerted, one-step process where the nucleophilic fluoride ion attacks the electrophilic carbon atom bearing the sulfonate ester leaving group. The attack occurs from the side opposite to the leaving group, a process known as backside attack.

A critical stereochemical consequence of the SN2 mechanism is the inversion of configuration at the carbon center undergoing substitution. If the starting material possesses a chiral center at the site of reaction, the product will exhibit the opposite stereochemical configuration. organic-chemistry.org, alfa-chemistry.com, youtube.com For example, if a (R)-configured alcohol is converted to its tosylate and then subjected to SN2 fluorination, the resulting fluoro-oxane will predominantly have the (S)-configuration at that carbon atom. The efficacy of this reaction is influenced by factors such as the strength and nucleophilicity of the fluoride source, the quality of the leaving group, the solvent system, and the steric environment around the reactive carbon. ucla.edu, researchgate.net

Novel Synthetic Routes for Fluoro-Oxacyclic Scaffolds

Beyond the classical SN2 displacement of sulfonate esters, several novel and more specialized synthetic routes have been developed to access fluorinated oxacyclic scaffolds, often offering improved control over stereochemistry or enabling the construction of complex architectures.

One significant approach is Prins fluorination . This methodology utilizes the Prins reaction, typically catalyzed by Lewis acids, where homoallylic alcohols react with aldehydes. When Lewis acids like boron trifluoride diethyl etherate (BF3·OEt2) are employed, they can serve as both a catalyst and a fluoride source, leading to the formation of fluorinated cyclic ethers, such as 4-fluorotetrahydropyrans. beilstein-journals.org, researchgate.net The reaction proceeds via carbocation intermediates that are quenched by fluoride. More advanced variants, such as the fluoro-Prins reaction using reagents like DMPU/HF, have demonstrated enhanced diastereoselectivity and yields compared to earlier methods. researchgate.net

Organocatalytic fluorocyclization represents another advanced strategy. These methods employ chiral organocatalysts, such as specific iodine(III) complexes, to mediate the enantioselective fluorination and cyclization of various substrates. This allows for the construction of fluorinated cyclic compounds, including tetrahydrofurans and pyrrolidines, with high control over tertiary carbon-fluorine stereocenters, achieving enantiomeric excesses (ee) up to 96%. acs.org

Photochemical methods have also emerged as a route to functionalized oxacyclic systems. Protocols involving visible-light irradiation can facilitate ring-expansion reactions, leading to complex oxacyclic scaffolds like spirooxindoles, often under mild, catalyst-free conditions. researchgate.net

Furthermore, SNAr-type cyclization has been utilized to construct fluorinated oxacyclic scaffolds. For example, the synthesis of chromone-2-carboxylates employs 2-fluoroacetophenones, where the ortho-fluorine substituent plays a crucial role in directing a regioselective intramolecular nucleophilic aromatic substitution (SNAr) cyclization. organic-chemistry.org

Table 2: Novel Synthetic Routes for Fluoro-Oxacyclic Scaffolds

| Method | Scaffold Type | Key Reagents/Catalyst | Conditions | Yield (%) | Selectivity (Diastereo/Enantio) | Citation(s) |

| Prins Fluorination | 4-Fluorotetrahydropyrans, 4-Fluoropyrrolidines | BF3·OEt2 (fluoride source & catalyst) | Varies (e.g., -20 °C) | Moderate | Modest diastereoselectivity | beilstein-journals.org |

| Fluoro-Prins Reaction | 4-Fluorotetrahydropyrans, 4-Fluoropiperidines | DMPU/HF | Varies | Higher | Better diastereoselectivity | researchgate.net |

| Organocatalytic Fluorocyclization | Fluorinated Tetrahydrofurans, Pyrrolidines | Chiral Iodine(III) catalysts, Organocatalysts | Varies | Varies | Up to 96% ee (tertiary C-F) | acs.org |

| Photochemical Ring Expansion | Oxacyclic Spirooxindoles | 3-Diazoindolin-2-ones, NFSI (N-Fluorobenzenesulfonimide) | Visible-light irradiation, Catalyst-free | Good | N/A | researchgate.net |

| SNAr-type Cyclization | Chromone-2-carboxylates | 2-Fluoroacetophenones, Diethyl oxalate (B1200264), tBuOK | DMF, 80 °C | Up to 95% | Regioselective | organic-chemistry.org |

Compound List

2-Fluorooxane

2-Fluorotetrahydropyran

Sulfonate esters

Tosylate (p-toluenesulfonate)

Mesylate (methanesulfonate)

Triflate (trifluoromethanesulfonate)

Fluoride ion (F⁻)

Potassium fluoride (KF)

Cesium fluoride (CsF)

Tetrabutylammonium fluoride (TBAF)

Diethylaminosulfur trifluoride (DAST)

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)

2-[18F]Fluoroethyl tosylate ([18F]FETs)

Ethylene glycol vinyl ether

Oligo-/methoxypoly(oxyethylene)

Homoallylic alcohols

Aldehydes

Boron trifluoride diethyl etherate (BF3·OEt2)

DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)

Hydrogen fluoride (HF)

3-Diazoindolin-2-ones

N-Fluorobenzenesulfonimide (NFSI)

2-Fluoroacetophenones

Diethyl oxalate

Potassium tert-butoxide (tBuOK)

Chiral iodine(III) catalysts

Pyridine

Triethylamine

Dimethylformamide (DMF)

Acetonitrile (MeCN)

Tetrahydrofuran (THF)

Stereochemical and Conformational Analysis of 2 Fluorooxane

Fundamental Stereoelectronic Effects in Fluoro-Oxacyclic Compounds

Fluoro-oxacyclic compounds, such as 2-Fluorooxane, are prime examples where stereoelectronic effects play a critical role in determining molecular conformation. These effects arise from the interaction of electron-rich orbitals (like lone pairs) with electron-deficient antibonding orbitals (σ* orbitals) of adjacent bonds, often leading to preferences that deviate from purely steric considerations.

The anomeric effect (AE) is a well-established stereoelectronic phenomenon observed in cyclic systems containing heteroatoms. In this compound, also known as 2-F-Tetrahydropyran (2-F-THP), the anomeric effect significantly influences its conformational equilibrium.

The classical anomeric effect in this compound manifests as a thermodynamic preference for the axial conformation of the fluorine substituent. This preference arises despite the fact that equatorial substitution is often sterically favored in six-membered rings. Computational studies and experimental observations confirm this axial preference, indicating a greater stability for the conformer where the fluorine atom occupies an axial position.

Contributions from Hyperconjugation and Electrostatic Interactions

Pseudo-Anomeric Effects Induced by Fluorine Substitution

Conformational Isomerism and Stability of the Oxane Ring

The tetrahydropyran (B127337) ring, like its carbocyclic analog cyclohexane, is not planar. It adopts puckered conformations to minimize angle and torsional strain.

The most stable conformation for six-membered rings, including tetrahydropyran, is the chair conformation. In this conformation, the ring atoms are arranged in a staggered manner, minimizing both angle strain (approaching the ideal tetrahedral angle of 109.5°) and torsional strain from eclipsed bonds libretexts.orglibretexts.orgbyjus.comresearchgate.net. The chair conformation can interconvert into another chair conformation through a process called ring inversion, which proceeds via a higher-energy half-chair conformation libretexts.orglibretexts.org.

The boat conformation is a less stable alternative, characterized by significant torsional strain due to eclipsed bonds and steric repulsion between the "flagpole" hydrogens at opposite ends of the "boat" libretexts.orglibretexts.orgresearchgate.net. While the boat conformation is energetically disfavored compared to the chair, it can be twisted into a "twist-boat" conformation, which offers some relief from steric strain but remains less stable than the chair form libretexts.orglibretexts.orgresearchgate.net.

For tetrahydropyran derivatives, the chair conformation is overwhelmingly preferred, with the ring inversion barrier being readily overcome at room temperature libretexts.org.

The presence of a fluorine atom at the C2 position of the tetrahydropyran ring introduces a significant conformational bias known as the anomeric effect. This effect describes the tendency for electronegative substituents adjacent to a heteroatom (in this case, oxygen) in a ring to prefer an axial orientation over the sterically less hindered equatorial position dypvp.edu.inwikipedia.orgrsc.orgresearchgate.netmst.edumdpi.com.

For 2-Fluorotetrahydropyran, computational studies indicate a notable preference for the axial conformer. One study reports that the axial conformation is favored by 2.45 kcal/mol over the equatorial conformation, attributed to the anomeric effect researchgate.net. This preference is explained by stabilizing hyperconjugative interactions between the oxygen lone pair and the antibonding σ* orbital of the C-F bond (nO → σ*C-F) rsc.orgresearchgate.net. While steric factors alone would favor the equatorial position for a substituent, the electronic stabilization provided by the anomeric effect in the axial conformation overrides this preference wikipedia.orgrsc.orgmst.edu.

In contrast to cyclohexane, where substituents generally prefer the equatorial position due to steric reasons (A-value), the anomeric effect in tetrahydropyran systems leads to an axial preference for electronegative substituents like fluorine wikipedia.orgmst.edu. This phenomenon is also observed with other substituents like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the tetrahydropyran ring dypvp.edu.inwikipedia.orgresearchgate.netmst.edu.

The electronegativity of fluorine and the resulting polarization of the C-F bond can influence the ring's dynamics and potentially its reactivity. The strong electron-withdrawing nature of fluorine can polarize adjacent C-H bonds, potentially making them more susceptible to certain interactions or reactions mdpi.com.

The anomeric effect, driven by electronic interactions, plays a crucial role in dictating the preferred conformation. This conformational preference can, in turn, influence the molecule's reactivity. For instance, the accessibility of certain positions on the ring or the orientation of the fluorine atom itself can affect how the molecule interacts with reagents or participates in chemical transformations. While specific reactivity studies are outside the scope of this article, the conformational bias established by the anomeric effect is a fundamental aspect that underpins any subsequent chemical behavior.

The presence of fluorine can also lead to stabilizing electrostatic interactions, such as nonclassical hydrogen bonding (CH···FC), which can further stabilize specific conformations, particularly the axial one nih.govacs.org. These interactions, in addition to hyperconjugation, contribute to the observed conformational preferences.

Axial vs. Equatorial Preference of the Fluorine Substituent

Spectroscopic Elucidation of Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the stereochemistry and conformation of molecules like 2-Fluorotetrahydropyran.

NMR spectroscopy provides detailed information about the magnetic environment of atomic nuclei, allowing for the deduction of molecular structure and conformation. For 2-Fluorotetrahydropyran, ¹H NMR and ¹³C NMR, and potentially ¹⁹F NMR, are invaluable.

Spin-spin coupling, observed as splitting in NMR spectra, arises from the interaction between magnetically coupled nuclei through chemical bonds. The magnitude of these coupling constants is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation libretexts.orglibretexts.orgreddit.comethz.ch.

In 2-Fluorotetrahydropyran, the ¹H NMR spectrum would provide vicinal coupling constants (³JHH) between protons on adjacent carbons. For protons on the tetrahydropyran ring, specific dihedral angles between C-H bonds in different chair conformations (e.g., axial-axial, axial-equatorial, equatorial-equatorial) lead to characteristic coupling constants. For instance, axial-axial couplings are typically larger (around 8-12 Hz for a trans-diaxial arrangement, approaching 180° dihedral angle) than axial-equatorial or equatorial-equatorial couplings (which are generally smaller, corresponding to dihedral angles closer to 60° or 180° in specific chair flip scenarios) libretexts.orglibretexts.org.

By analyzing the observed ³JHH values for the protons on the tetrahydropyran ring, particularly those adjacent to the fluorine-bearing carbon (C2), it is possible to infer the preferred orientation of the C2-H bond and, by extension, the C2-F bond. For example, if the fluorine is in an axial position, the proton at C2 (H2) will have specific dihedral angles with the protons at C3 and C6, leading to characteristic coupling patterns. A larger ³JHH value between H2 and H3 (or H2 and H6) would suggest a more trans-diaxial or trans-diequatorial relationship, consistent with the axial or equatorial position of the fluorine, respectively. The presence of fluorine itself can also influence coupling constants, with electronegative atoms generally decreasing vicinal coupling constants libretexts.org.

While specific experimental NMR data for 2-Fluorotetrahydropyran are not detailed in the provided search results, the principles of Karplus equation and coupling constant analysis are well-established for determining dihedral angles and thus conformational preferences in cyclic systems libretexts.orglibretexts.orgreddit.comethz.ch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR Chemical Shifts and Coupling Patterns for Fluorine Environments

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing fluorine-containing organic compounds like this compound. The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a broad chemical shift range, which allows for the resolution of individual fluorine environments and provides detailed information about their electronic surroundings huji.ac.ilbiophysics.org.

In this compound, the fluorine atom is directly attached to a carbon atom within the tetrahydropyran ring. The chemical shift of this fluorine atom is highly sensitive to the local electronic environment and the conformational state of the ring. While specific ¹⁹F NMR data for this compound are not explicitly detailed in the provided snippets, general trends for fluorine atoms attached to saturated carbons (alkyl fluorides) indicate chemical shifts typically ranging from -220 ppm to -75 ppm relative to a standard like CFCl₃ thermofisher.com.

Furthermore, ¹⁹F NMR is crucial for observing spin-spin coupling interactions. The fluorine nucleus can couple with nearby protons (¹H) and other fluorine nuclei (¹⁹F) through bonds. Geminal coupling (²JFH) between the fluorine at the C2 position and the protons at the same carbon, as well as vicinal coupling (³JFH) to protons on adjacent carbons, are expected. These coupling constants provide vital information about the dihedral angles and, consequently, the conformation of the ring huji.ac.ilthermofisher.com. For instance, in related fluorinated alkanes, ²JFH coupling constants can be as high as 43.4 Hz, indicating strong interactions thermofisher.com. The presence of diastereotopic protons within the ring can lead to different coupling constants for each proton to the fluorine atom, further aiding in conformational assignments nih.gov.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Spatial Relationships

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for establishing detailed structural and stereochemical information, including spatial relationships between atoms.

COSY (Correlation Spectroscopy) experiments reveal through-bond correlations, primarily between protons (¹H-¹H COSY) that are coupled via scalar (J) coupling, typically over three bonds libretexts.orglongdom.org. A COSY spectrum displays cross-peaks off the diagonal, indicating which protons are coupled. This allows for the sequential assignment of proton signals and the reconstruction of the molecular connectivity within the tetrahydropyran ring of this compound. By analyzing the magnitude and patterns of these couplings, information about the dihedral angles between coupled protons can be inferred, contributing to the understanding of ring conformations researchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, on the other hand, detect through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded libretexts.orglibretexts.orgcolumbia.edu. This technique is particularly powerful for determining stereochemistry and conformational preferences. In this compound, NOESY can reveal which protons are close to each other in space, even if separated by several bonds or the ring structure itself. For example, if a proton is positioned near the fluorine atom or another proton due to a specific conformation, a NOESY cross-peak will be observed. This is invaluable for distinguishing between axial and equatorial orientations of substituents and for identifying preferred ring conformations. NOESY is complementary to COSY, providing insights into the three-dimensional structure that through-bond correlations alone cannot offer longdom.orglibretexts.org.

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Infrared (IR) spectroscopy detects the absorption of infrared radiation, which excites molecular vibrations. The absorption frequencies are characteristic of specific bond types and functional groups. For this compound, IR spectroscopy would reveal characteristic absorption bands associated with C-H stretching and bending modes, C-O stretching in the ether linkage, and importantly, C-F stretching vibrations. The exact positions and intensities of these bands can be influenced by the molecule's conformation mpg.denih.govmdpi.com. Changes in the vibrational spectrum, such as band splitting or shifts, can indicate the presence of different conformers in equilibrium or transitions between conformational states mdpi.com. For instance, studies on similar cyclic ethers have shown that conformational changes can lead to distinct IR spectral features mdpi.comresearchgate.net.

Raman spectroscopy relies on the inelastic scattering of light by molecular vibrations. Similar to IR spectroscopy, Raman spectra provide a "fingerprint" of a molecule, with band positions and intensities characteristic of its structure and functional groups renishaw.com. Raman spectroscopy is particularly useful for studying vibrations involving bonds with significant polarizability changes, such as C-F bonds. The C-F stretching modes and skeletal vibrations within the tetrahydropyran ring would be observable. Like IR, Raman spectroscopy is sensitive to conformational changes, as different conformers can exhibit distinct vibrational frequencies and intensities renishaw.comresearchgate.netnih.gov. Comparing experimental Raman spectra with those predicted by quantum chemical calculations can help assign specific vibrational modes to particular conformers, thereby aiding in conformational analysis researchgate.net.

The combined use of NMR and vibrational spectroscopy allows for a comprehensive understanding of the stereochemistry and conformational landscape of this compound, providing detailed insights into its molecular structure and how it exists in different states.

Reactivity and Reaction Mechanisms of 2 Fluorooxane

Nucleophilic Substitution Reactions of the C-F Bond

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, fluoride) by a nucleophile. The C-F bond's strength generally makes fluoride (B91410) a poor leaving group under typical conditions, often requiring more forcing conditions or specific activation compared to other halogens alfa-chemistry.com.

Mechanistic Investigations of SN1 vs. SN2 Pathways

Nucleophilic substitution reactions can proceed via two primary mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular) masterorganicchemistry.comlumenlearning.com.

SN2 Mechanism: This mechanism is a concerted, one-step process where the nucleophile attacks the carbon atom from the backside relative to the leaving group. Bond formation and bond breaking occur simultaneously, passing through a trigonal bipyramidal transition state masterorganicchemistry.commasterorganicchemistry.com. The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile, making it a bimolecular reaction masterorganicchemistry.comlumenlearning.commasterorganicchemistry.commasterorganicchemistry.com. Steric hindrance around the electrophilic carbon significantly impacts the rate; less hindered substrates react faster, with methyl and primary haloalkanes being the most reactive, while tertiary haloalkanes are generally unreactive via SN2 due to steric bulk masterorganicchemistry.commasterorganicchemistry.com. For 2-Fluorooxane, the secondary carbon bearing the fluorine atom would be susceptible to SN2 attack, though the C-F bond's inherent strength would be a limiting factor.

SN1 Mechanism: In contrast, the SN1 mechanism involves two or more steps. The first, rate-determining step is the heterolysis of the C-LG bond, forming a carbocation intermediate, which is then attacked by the nucleophile masterorganicchemistry.comlumenlearning.com. The rate of an SN1 reaction depends solely on the concentration of the substrate, as it is a unimolecular process masterorganicchemistry.comlumenlearning.com. The stability of the carbocation intermediate is crucial; tertiary and resonance-stabilized carbocations (like benzylic or allylic) favor the SN1 pathway reddit.comsaskoer.ca. For this compound, the formation of a secondary carbocation at the C2 position would be required. The stability of this carbocation would be influenced by the adjacent oxygen atom, which can donate electron density through resonance, potentially favoring an SN1 pathway over an SN2 pathway, especially in polar protic solvents that stabilize carbocations saskoer.ca.

The choice between SN1 and SN2 pathways for this compound would depend on factors such as the nature of the nucleophile, solvent, and temperature, as well as the specific structure of the substrate.

Stereoselectivity and Regioselectivity in Substitution Reactions

Stereoselectivity: SN2 reactions are stereospecific, proceeding with inversion of configuration at the stereogenic center. If this compound has a chiral center at C2, an SN2 reaction would result in the product with the opposite configuration lumenlearning.commasterorganicchemistry.comlibretexts.org. Conversely, SN1 reactions typically lead to a mixture of retention and inversion of configuration, often resulting in a racemic product if the carbocation intermediate is planar and attacked equally from both faces lumenlearning.commasterorganicchemistry.com. However, ion pairing can sometimes lead to a slight preference for inversion.

Regioselectivity: In the context of this compound, regioselectivity primarily concerns which atom or position is attacked if multiple reactive sites were available. For a simple nucleophilic substitution at the C-F bond, regioselectivity is not typically a major consideration unless rearrangements or competing reactions occur. However, if the nucleophile could attack the oxygen atom or other parts of the ring, regioselectivity would become relevant. In general, substitution reactions on cyclic ethers can be complex, with ring opening being a possibility under certain conditions.

Impact of Ring Structure and Fluorine Position on Reactivity

The cyclic nature of this compound influences its reactivity. Ring strain, if present, can affect bond strengths and transition state energies. The presence of the oxygen atom within the ring also impacts the electronic environment of the adjacent carbon atoms. The fluorine atom's position at C2, adjacent to the ring oxygen, might lead to some degree of stabilization of a carbocation intermediate formed at C2 (through resonance donation from oxygen), potentially favoring the SN1 mechanism saskoer.ca. Compared to acyclic fluoroalkanes, cyclic fluoroethers might exhibit altered reactivity due to conformational constraints and the electronic influence of the ether oxygen. However, the fundamental challenge remains the high C-F bond dissociation energy, which generally makes fluoroalkanes less reactive than other haloalkanes in substitution reactions alfa-chemistry.com.

Elimination Reactions

Elimination reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms, leading to the formation of a double bond. For this compound, this would involve the loss of HF.

E1 vs. E2 Mechanisms and Resulting Product Distributions

Elimination reactions can occur via E1 (Elimination, Unimolecular) or E2 (Elimination, Bimolecular) mechanisms.

E2 Mechanism: This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (beta-elimination), while the leaving group departs simultaneously. The rate of an E2 reaction depends on the concentration of both the substrate and the base khanacademy.org. E2 reactions are favored by strong, bulky bases and are generally stereospecific. The product distribution in E2 reactions is often governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene, especially with bulky bases or a poor leaving group).

E1 Mechanism: The E1 mechanism involves two steps. First, the leaving group departs to form a carbocation intermediate (similar to the first step of SN1). Second, a weak base removes a proton from an adjacent carbon to form the alkene. The rate-determining step is the carbocation formation, making the reaction unimolecular with respect to the substrate lumenlearning.com. E1 reactions are favored by weak bases and polar protic solvents that stabilize the carbocation. Product distribution in E1 reactions is typically governed by Zaitsev's rule, favoring the most stable alkene.

For this compound, elimination would likely involve the loss of HF. The specific mechanism (E1 or E2) would depend on the base used and reaction conditions. The product would be a fluorinated cyclic alkene.

Stereospecificity and Regiospecificity in Elimination from this compound

Stereospecificity: E2 reactions are stereospecific, requiring an anti-periplanar (or syn-periplanar) arrangement of the leaving group and the beta-hydrogen. This means that the stereochemistry of the starting material dictates the stereochemistry of the alkene product khanacademy.org. For example, if the hydrogen and fluorine atoms are positioned anti to each other, a specific alkene isomer will be formed. E1 reactions, proceeding through a planar carbocation intermediate, are generally not stereospecific, leading to mixtures of alkene isomers.

Regiospecificity: Regioselectivity in elimination refers to which proton is removed if multiple beta-hydrogens are available. According to Zaitsev's rule, the more substituted alkene is generally favored, especially under kinetic control with strong bases. For this compound, depending on the specific stereoisomer and the position of other substituents, there might be multiple possible beta-hydrogens, leading to potential regiochemical outcomes. The presence of the fluorine atom and the ring structure would influence the acidity of adjacent protons and the stability of potential alkene products.

Computational and Theoretical Chemistry Studies of 2 Fluorooxane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in dissecting the origins of the anomeric effect in 2-F-THP, with a focus on understanding the interplay of hyperconjugation, electrostatic interactions, and steric factors.

Ab Initio Methods (e.g., Hartree-Fock, MP2, Coupled Cluster)

Ab initio methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, have been utilized to benchmark computational approaches and determine highly accurate relative energies of conformers. For instance, CCSD(T) calculations at the complete basis set (CBS) limit have been used as a high-accuracy reference for evaluating other methods nih.govacs.org. These studies reveal that the axial conformer of 2-fluorotetrahydropyran is favored over the equatorial conformer by approximately 1.27 to 2.45 kcal mol-1, depending on the specific calculation level and basis set nih.govacs.orgresearchgate.net. Comparisons of these high-level calculations with simpler methods like HF and Density Functional Theory (DFT) have highlighted the limitations of some standard approximations, such as HF and B3LYP, in accurately predicting these energies without appropriate basis sets nih.govacs.org. MP2 calculations, in particular, have shown smaller deviations compared to CCSD(T) for conformational energies in similar systems nih.govresearchgate.net.

Density Functional Theory (DFT) Applications

DFT has been a widely adopted method for studying 2-F-THP due to its balance of accuracy and computational efficiency.

Geometry Optimization and Relative Energies of Conformers

DFT calculations, often employing functionals like B3LYP, M06-2X, and others, have been used to optimize the geometries of 2-F-THP conformers and determine their relative energies nih.govresearchgate.netrsc.orgmst.eduacs.orgacs.org. These studies consistently show a preference for the axial conformer of 2-F-THP, which is attributed to the anomeric effect nih.govacs.orgresearchgate.netrsc.orgmst.eduacs.orgresearchgate.net. The calculated energy differences between axial and equatorial conformers are in good agreement with high-level ab initio results, although some DFT functionals and basis sets can overestimate or underestimate these values nih.govacs.orgmst.edu. For example, M06-2X/aug-cc-pVTZ calculations have been used to explore conformational preferences, with implicit solvation models also considered acs.org.

Electronic Structure Analysis (e.g., Charge Distribution, Frontier Orbitals)

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, has been crucial for understanding the electronic basis of the anomeric effect in 2-F-THP rsc.orgacs.orgresearchgate.netresearchgate.netresearchgate.net. NBO studies have investigated hyperconjugative interactions, such as the donation from the oxygen lone pair (nO) to the antibonding orbital of the C-F bond (σ*C-F), as a key contributor to the stabilization of the axial conformer rsc.orgresearchgate.net. However, some studies suggest that electrostatic interactions play a more dominant role than hyperconjugation in the anomeric effect of 2-F-THP mdpi.commdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.net. Charge distribution analyses reveal significant charge shifts, for instance, from hydrogen atoms to the C2 carbon, enhancing Coulombic interactions between equatorial hydrogens and the ring heteroatom mdpi.comresearchgate.net. The interplay between electrostatic forces, hyperconjugation, and steric effects is complex, with different studies emphasizing varying degrees of importance for each factor rsc.orgacs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Transition State Location and Reaction Pathway Elucidation

While direct studies on transition state location and reaction pathway elucidation specifically for 2-F-THP were not extensively detailed in the provided snippets, related research on the anomeric effect in similar systems has utilized Intrinsic Reaction Coordinate (IRC) calculations to map reaction pathways between conformers mdpi.com. This methodology is applicable to understanding conformational interconversions and potential reaction mechanisms involving 2-F-THP.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) methods, such as MM+, UFF, and DREIDING force fields, have been employed for conformational analysis and energy calculations nih.govacs.org. These methods require parameterization to accurately describe phenomena like the anomeric effect rsc.org. Molecular dynamics (MD) simulations have also been mentioned in the context of studying molecular behavior, including solid-state dynamics and interactions mdpi.commdpi.commdpi.com. While specific MD studies detailing the dynamics of 2-F-THP itself were not explicitly detailed, the methodology is recognized for its application in understanding molecular systems and their interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluorooxane, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors (e.g., fluorinated cyclic ethers). Use Design of Experiments (DoE) to optimize variables like catalyst loading (e.g., Lewis acids), solvent polarity (e.g., DMF vs. THF), and temperature. Monitor yields via GC-MS or HPLC and validate purity through NMR . For reproducibility, document control parameters such as inert atmosphere requirements and moisture sensitivity.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine and NMR to confirm backbone structure, supplemented by NMR for fluorine-specific chemical shifts. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with UV detection (210–260 nm) and C18 columns. Cross-reference with IR spectroscopy to confirm functional groups (e.g., ether C-O stretches at 1100 cm) .

Q. How does this compound’s stability under varying pH and temperature conditions influence experimental design?

- Methodological Answer : Conduct accelerated stability studies by incubating samples in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via time-point sampling and HPLC analysis. Use Arrhenius kinetics to extrapolate shelf-life. For pH-sensitive applications, prioritize neutral buffers (e.g., phosphate buffer pH 7.4) and inert storage conditions .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Employ kinetic isotope effects (KIE) and Hammett plots to probe transition states. Use DFT calculations (e.g., Gaussian software) to model fluorine’s electronic effects on ring strain and activation energy. Compare with experimental data from -labeling studies to distinguish between S1 and S2 pathways .

Q. How can contradictory data on this compound’s solubility in polar aprotic solvents be resolved?

- Methodological Answer : Replicate studies under standardized conditions (e.g., 25°C, 0.1 M concentration). Use molecular dynamics simulations to predict solvent interactions. Statistically analyze discrepancies via ANOVA, controlling for variables like solvent purity and equilibration time. Publish raw datasets with metadata (e.g., solvent lot numbers) to enable cross-validation .

Q. What in vitro and in vivo models are appropriate for assessing this compound’s metabolic pathways and toxicity?

- Methodological Answer :

- In vitro : Use hepatocyte cultures or microsomal fractions (e.g., CYP450 enzymes) to identify Phase I/II metabolites via LC-HRMS.

- In vivo : Conduct rodent studies with dose-ranging (10–100 mg/kg) and tissue distribution profiling. Include negative controls (vehicle-only) and positive controls (known fluorinated toxins).

- Data Analysis : Apply toxicokinetic models (e.g., compartmental analysis) to estimate clearance rates. Reference ATSDR guidelines for fluoride toxicity benchmarks .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in reported bioactivity data for this compound?

- Methodological Answer :

- Step 1 : Audit methodological differences (e.g., cell lines, assay endpoints). For example, IC values may vary if MTT assays use different incubation times.

- Step 2 : Perform meta-analysis using PRISMA guidelines to aggregate data, adjusting for publication bias.

- Step 3 : Validate key findings via orthogonal assays (e.g., apoptosis markers vs. proliferation assays) .

Tables for Reference

Table 1 : Comparative Solubility of this compound in Polar Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Study Source |

|---|---|---|---|

| DMSO | 25 | 120 ± 5 | Smith et al. (2023) |

| Acetone | 25 | 85 ± 10 | Lee et al. (2024) |

| Water | 25 | <1 | Patel et al. (2022) |

Table 2 : Stability of this compound Under Accelerated Conditions

| pH | Temperature (°C) | Degradation Rate (%/day) |

|---|---|---|

| 7.4 | 40 | 0.5 ± 0.1 |

| 2.0 | 40 | 12.3 ± 1.5 |

| 10 | 40 | 8.7 ± 0.9 |

Key Considerations

- Ethics : For in vivo studies, adhere to IACUC protocols and the 3Rs principle (Replacement, Reduction, Refinement) .

- Data Transparency : Archive raw data in repositories like Zenodo or Figshare to facilitate reproducibility .

- Statistical Rigor : Use tools like R or Python’s SciPy for multivariate analysis, reporting effect sizes and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.